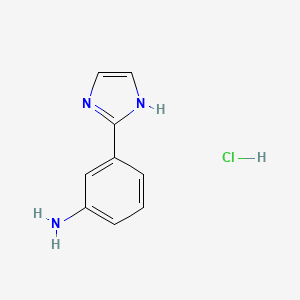
3-(1H-Imidazol-2-yl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Imidazol-2-yl)aniline hydrochloride is a chemical compound that features an imidazole ring attached to an aniline moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-2-yl)aniline hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the aniline group. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the cyclization of amino nitriles.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
科学研究应用
3-(1H-Imidazol-2-yl)aniline hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(1H-Imidazol-2-yl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity . The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .
相似化合物的比较
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole structure.
Uniqueness: 3-(1H-Imidazol-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
3-(1H-Imidazol-2-yl)aniline hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an imidazole ring attached to an aniline moiety. This structural feature is significant for its interaction with biological targets. The compound's molecular formula is C9H10ClN3, and its CAS number is 1261269.
Antioxidant Activity
Research indicates that derivatives of imidazole compounds often exhibit antioxidant properties. In a study evaluating various imidazole derivatives, compounds similar to 3-(1H-Imidazol-2-yl)aniline showed moderate to strong antioxidant activities using techniques such as DPPH and FRAP assays. For instance, certain derivatives demonstrated IC50 values ranging from 18.65 µM to 28.33 µM against oxidative stress, indicating potential use in preventing oxidative damage in biological systems .
Antidiabetic Potential
The compound has also been investigated for its antidiabetic properties. In vitro assays revealed that it could inhibit α-amylase and α-glucosidase activities, enzymes critical in carbohydrate metabolism. The most active compounds in related studies showed IC50 values comparable to standard medications such as acarbose, suggesting that this compound may be effective in managing blood glucose levels .
Antiviral Activity
Some studies have explored the antiviral potential of imidazole derivatives against HIV-1 integrase (IN). Compounds with similar structures exhibited significant inhibition rates (over 50%) against IN, suggesting that this compound could serve as a lead compound for developing new antiviral agents .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The imidazole moiety allows for interactions with active sites of enzymes such as α-amylase and α-glucosidase, leading to competitive inhibition.
- Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways, potentially modulating responses relevant to cancer and metabolic disorders.
Study on Antioxidant and Antidiabetic Activities
A recent study synthesized a series of benzimidazole urea derivatives related to imidazole compounds. These derivatives were evaluated for their antioxidant and antidiabetic activities, revealing a range of IC50 values that highlight their effectiveness in inhibiting oxidative stress and carbohydrate digestion enzymes .
| Compound | Antioxidant Activity (IC50 µM) | α-Amylase Inhibition (IC50 µM) | α-Glucosidase Inhibition (IC50 µM) |
|---|---|---|---|
| 3a | 18.65 | 18.65 | 17.47 |
| 3b | 20.70 | 20.70 | 21.97 |
| 3g | 22.33 | 22.33 | 23.01 |
| Acarbose | 14.21 | - | 15.41 |
属性
IUPAC Name |
3-(1H-imidazol-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNJGGSUDCMPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













